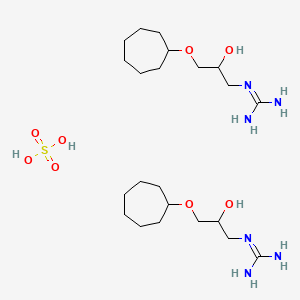
1-(3-(Cycloheptyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is a complex organic compound that features a guanidine group, a cycloheptyloxy group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of cycloheptyl alcohol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The sulfate group is introduced through a subsequent reaction with sulfuric acid or a sulfate donor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets. The guanidine group is known to interact with biological molecules, potentially affecting enzymatic activities and cellular processes. The compound may also influence signaling pathways and molecular interactions within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cycloheptyloxy-3-guanidino-2-propanol
- 1-Cycloheptyloxy-3-guanidino-2-propanol hydrochloride
- 1-Cycloheptyloxy-3-guanidino-2-propanol nitrate
Uniqueness
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack the sulfate group or have different counterions.
Eigenschaften
CAS-Nummer |
89100-93-6 |
|---|---|
Molekularformel |
C22H48N6O8S |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
2-(3-cycloheptyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H23N3O2.H2O4S/c2*12-11(13)14-7-9(15)8-16-10-5-3-1-2-4-6-10;1-5(2,3)4/h2*9-10,15H,1-8H2,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
RJFAFVYJRCYURF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OCC(CN=C(N)N)O.C1CCCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


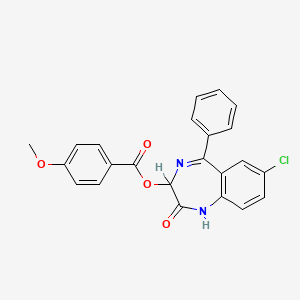

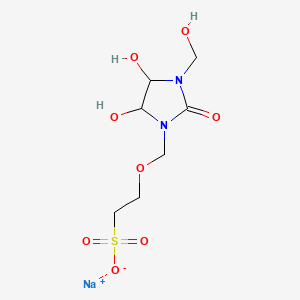
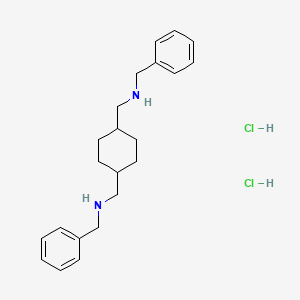
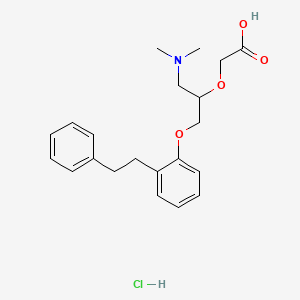

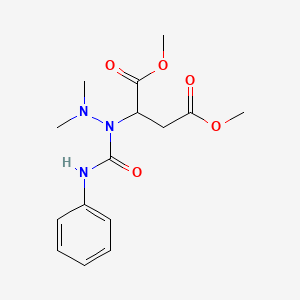
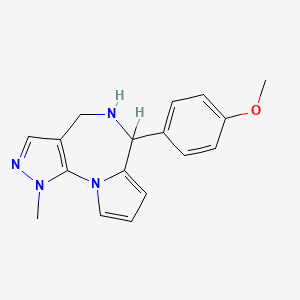
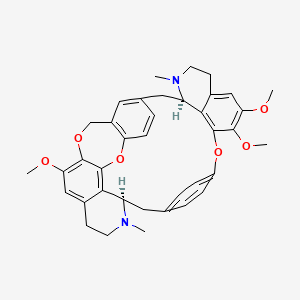
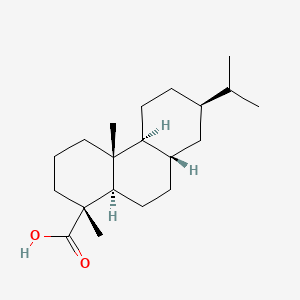
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)


![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
